molecular formula C16H13N3O5 B11556614 2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11556614
M. Wt: 327.29 g/mol
InChI Key: PXPVRCYXUAWTMY-UHFFFAOYSA-N
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Description

2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a nitro group attached to an isoindole-dione core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases, which are formed by the condensation of 4-methoxybenzaldehyde with an appropriate amine . The reduction is usually carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(4-methoxyphenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

2-[(4-methoxyanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H13N3O5/c1-24-11-7-5-10(6-8-11)17-9-18-15(20)12-3-2-4-13(19(22)23)14(12)16(18)21/h2-8,17H,9H2,1H3

InChI Key

PXPVRCYXUAWTMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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